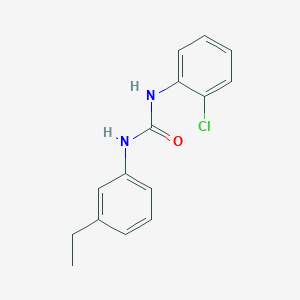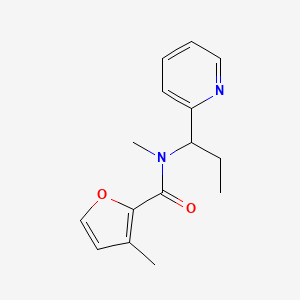![molecular formula C23H23N3O3 B5442710 N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5442710.png)
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-methyl-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-furamide, commonly known as MPPI, is a chemical compound that has gained significant attention in the field of scientific research. MPPI is a selective antagonist for the dopamine D3 receptor, which is a subtype of the dopamine receptor family. This compound has been studied for its potential therapeutic applications in treating various neurological and psychiatric disorders.
作用机制
MPPI acts as a selective antagonist for the dopamine D3 receptor, which inhibits the binding of dopamine to this receptor subtype. This leads to a decrease in dopamine signaling in the mesocorticolimbic system, which is associated with the regulation of reward, motivation, and emotional processing. By blocking the dopamine D3 receptor, MPPI has been shown to modulate these processes, which may have therapeutic implications for various psychiatric disorders.
Biochemical and Physiological Effects:
MPPI has been shown to modulate various biochemical and physiological processes in the brain. Research studies have demonstrated that MPPI can decrease dopamine release in the mesocorticolimbic system, which is associated with the regulation of reward, motivation, and emotional processing. Additionally, MPPI has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress response.
实验室实验的优点和局限性
MPPI has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to modulate various biochemical and physiological processes in the brain. However, MPPI has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the research on MPPI. One potential direction is to investigate the therapeutic potential of MPPI in treating addiction, depression, and schizophrenia. Another potential direction is to develop more potent and selective dopamine D3 receptor antagonists that can be used as therapeutic agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of MPPI in the brain.
合成方法
The synthesis of MPPI involves a multi-step process that requires specialized equipment and expertise. The first step involves the synthesis of 2-methyl-5-nitrobenzoic acid, which is then converted to 2-methyl-5-aminobenzoic acid. The next step involves the coupling of 2-methyl-5-aminobenzoic acid with 4-phenyl-1-piperazinecarboxylic acid, followed by the reduction of the resulting intermediate to obtain the final product, MPPI.
科学研究应用
MPPI has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Research studies have shown that MPPI has a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesocorticolimbic system of the brain. This system is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in various psychiatric disorders, including addiction, depression, and schizophrenia.
属性
IUPAC Name |
N-[2-methyl-5-(4-phenylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-17-9-10-18(16-20(17)24-22(27)21-8-5-15-29-21)23(28)26-13-11-25(12-14-26)19-6-3-2-4-7-19/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKKVWVDFCGTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5442627.png)

![N~2~-[3-(4-methoxyphenyl)propanoyl]-N~1~,N~1~-dimethylalaninamide](/img/structure/B5442642.png)
![3-(4-chlorophenyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5442650.png)
![ethyl 7-methyl-3-oxo-5-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442656.png)
![4-[(4-methylpyrimidin-2-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B5442660.png)
![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5442668.png)


![N-(2-furylmethyl)-4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5442694.png)
![N-(2,6-dimethylphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5442701.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5442729.png)
![(1R*,3s,6r,8S*)-4-[3-(1H-benzimidazol-2-yl)propanoyl]-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5442738.png)